molecular formula C28H50N4O7 B11935520 (2S,3S)-N-((2S,3R)-3-Hydroxy-1-(N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)acetamido)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(methylamino)pentanamido)pentanamide

(2S,3S)-N-((2S,3R)-3-Hydroxy-1-(N-((S)-4-methyl-1-((R)-2-methyloxiran-2-yl)-1-oxopentan-2-yl)acetamido)-1-oxobutan-2-yl)-3-methyl-2-((2S,3S)-3-methyl-2-(methylamino)pentanamido)pentanamide

Cat. No.: B11935520
M. Wt: 554.7 g/mol
InChI Key: DOGIDQKFVLKMLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epoxomicin is a naturally occurring selective proteasome inhibitor with significant anti-inflammatory activity. It was originally discovered in 1992 and has since been studied extensively for its potential therapeutic applications. Epoxomicin is known for its ability to induce Parkinson’s-like symptoms in rats when injected, making it a valuable tool in neurological research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Epoxomicin can be synthesized through a series of chemical reactions involving the formation of an epoxy-ketone structure. The synthesis typically involves the use of chiral ligands and catalytic asymmetric epoxidation methods, such as the Sharpless and Jacobsen–Katsuki methods. These methods employ metals with chiral ligands to achieve the desired stereochemistry .

Industrial Production Methods: The industrial production of epoxomicin involves large-scale synthesis using robust and efficient methods. The process includes the catalytic asymmetric epoxidation of intermediates, followed by ring-opening reactions with various nucleophiles. This approach ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Epoxomicin undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s epoxy-ketone structure makes it highly reactive towards nucleophiles, leading to ring-opening reactions.

Common Reagents and Conditions: Common reagents used in the reactions of epoxomicin include chiral ligands, metals, and nucleophiles. The reactions are typically carried out under mild conditions to preserve the integrity of the epoxy-ketone structure .

Major Products: The major products formed from the reactions of epoxomicin include various derivatives with modified functional groups. These derivatives are often used as probes in proteasome activity assays and other biochemical studies .

Scientific Research Applications

Epoxomicin has a wide range of scientific research applications, including:

    Chemistry: Used as a probe to study proteasome activity and protein degradation pathways.

    Biology: Investigates the role of proteasomes in cellular processes such as cell cycle progression, apoptosis, and antigen presentation.

    Medicine: Explores potential therapeutic applications in treating inflammatory diseases and cancer.

    Industry: Utilized in the development of new drugs and therapeutic agents

Mechanism of Action

Epoxomicin exerts its effects by selectively inhibiting the proteasome, a multicatalytic protease complex responsible for degrading ubiquitinated proteins. The compound covalently binds to the catalytic subunits of the proteasome, primarily inhibiting the chymotrypsin-like activity. This inhibition disrupts protein degradation, leading to the accumulation of misfolded proteins and subsequent cellular stress .

Comparison with Similar Compounds

  • Lactacystin
  • Peptide vinyl sulfone NLVS
  • Carfilzomib (a derivative of epoxomicin)

Epoxomicin’s unique structure and high selectivity make it a valuable tool in both research and therapeutic applications.

Properties

IUPAC Name

2-[[2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[3-hydroxy-1-[[4-methyl-1-(2-methyloxiran-2-yl)-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOGIDQKFVLKMLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H50N4O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

554.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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